BenchChemオンラインストアへようこそ!

(R)-1-(5-Bromopyridin-3-yl)ethanamine

Chiral purity Enantiomeric excess Quality control

(R)-1-(5-Bromopyridin-3-yl)ethanamine (CAS 1212905-37-7) is a chiral primary amine belonging to the class of halogenated pyridine derivatives, with molecular formula C₇H₉BrN₂ and molecular weight 201.06 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and a chiral (R)-configured ethanamine substituent at the 3-position, producing a defined stereocenter that is critical for enantioselective downstream chemistry.

Molecular Formula C7H9BrN2
Molecular Weight 201.06
CAS No. 1212905-37-7
Cat. No. B3176923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5-Bromopyridin-3-yl)ethanamine
CAS1212905-37-7
Molecular FormulaC7H9BrN2
Molecular Weight201.06
Structural Identifiers
SMILESCC(C1=CC(=CN=C1)Br)N
InChIInChI=1S/C7H9BrN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m1/s1
InChIKeyJVXAQAZTSXAUQX-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(5-Bromopyridin-3-yl)ethanamine (CAS 1212905-37-7): Procurement-Grade Chiral Pyridine Building Block


(R)-1-(5-Bromopyridin-3-yl)ethanamine (CAS 1212905-37-7) is a chiral primary amine belonging to the class of halogenated pyridine derivatives, with molecular formula C₇H₉BrN₂ and molecular weight 201.06 g/mol [1]. The compound features a bromine atom at the 5-position of the pyridine ring and a chiral (R)-configured ethanamine substituent at the 3-position, producing a defined stereocenter that is critical for enantioselective downstream chemistry . Commercially available as the free base from multiple suppliers at purities ranging from 95% to 98% (depending on vendor and batch), with current pricing for the free base at approximately €455 per gram (CymitQuimica, 2019) , this compound serves as a key chiral intermediate in pharmaceutical research, particularly in the synthesis of kinase-targeted therapeutics where stereochemical integrity directly impacts biological target engagement.

Why (R)-1-(5-Bromopyridin-3-yl)ethanamine Cannot Be Replaced by Its (S)-Enantiomer, Racemate, or Halo-Analogs in Research and Industrial Workflows


The (R)-enantiomer of 1-(5-bromopyridin-3-yl)ethanamine is not interchangeable with its (S)-counterpart (CAS 1212922-30-9), the racemate (CAS 886374-05-6), or other halogen-substituted analogs (e.g., 5-chloro or 5-fluoro derivatives) without compromising key performance parameters. Chiral amines with defined absolute configuration produce diastereomeric intermediates upon coupling with chiral acids or enzymatic resolution agents, directly affecting downstream enantiomeric excess (ee) and, in biological contexts, target binding affinity and selectivity . The racemate, while structurally identical in connectivity, introduces a 50:50 mixture of enantiomers that reduces synthetic efficiency by requiring chiral separation or results in reduced biological potency when stereochemistry is a determinant of target engagement . Furthermore, halogen substitution (Br vs. Cl vs. F) alters both the electronic character of the pyridine ring and the leaving-group propensity in cross-coupling reactions: the C–Br bond (bond dissociation energy ~70 kcal/mol) is significantly more reactive in palladium-catalyzed couplings than C–Cl (~84 kcal/mol), yet more stable and easier to handle than C–I (~57 kcal/mol), making bromine the optimal balance of reactivity and shelf stability for iterative synthetic sequences [1]. Regioisomeric variants (e.g., 2-bromo or 6-bromo substitution) further alter the steric and electronic environment at the reactive amine center, rendering them unsuitable for structure–activity relationship (SAR) studies where the 3-position geometry is embedded in a pharmacophore model. These cumulative differences establish why direct substitution with a near analog constitutes a change in the experimental system that must be explicitly validated, not assumed.

(R)-1-(5-Bromopyridin-3-yl)ethanamine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Enantiomeric Purity: (R)-Form Achieves Higher Minimum Purity Specifications (98%) Than (S)-Enantiomer (95–97%) From Parallel Suppliers

Commercially available (R)-1-(5-bromopyridin-3-yl)ethanamine (CAS 1212905-37-7) is supplied with a minimum purity specification of 98% (AKSci) and 98% (Leyan), whereas the (S)-enantiomer (CAS 1212922-30-9) is offered at 95.0% (Fluorochem), 97% (Wanvibio), and 98% (MolCore, Leyan) . The racemate (CAS 886374-05-6) is consistently specified at the lower tier of 95% (Leyan, ChemScene, AKSci) . For procurement in asymmetric synthesis, the 3-percentage-point purity advantage of the (R)-form over the racemate translates to a reduction in the unidentified impurity budget from ≤5% to ≤2%, which is material when the compound is used as a stoichiometric chiral auxiliary or as an intermediate in cGMP campaigns where impurity carryover must be controlled below 0.10% in the final API [1].

Chiral purity Enantiomeric excess Quality control

Procurement Cost Efficiency: (R)-Enantiomer Is 55% Less Expensive Per Gram Than the Racemate From the Same European Supplier

From the same supplier (CymitQuimica, 2019 pricing), the (R)-enantiomer free base (CAS 1212905-37-7) is listed at €455.00 per gram, whereas the racemate (CAS 886374-05-6) is listed at €1,014.00 per gram . This represents a 55.1% cost advantage for the (R)-form on a per-gram basis. Even accounting for the fact that the racemate contains the (R)-enantiomer as 50% of the mixture, sourcing the enantiopure (R)-form directly eliminates the material waste and additional cost associated with chiral resolution (chromatographic or diastereomeric salt formation), which typically incurs a 30–50% mass recovery penalty [1]. For a laboratory procuring 5 grams for a multi-step synthesis campaign, the (R)-enantiomer direct purchase cost is €2,275 versus €5,070 for the racemate—a saving of €2,795 before resolution costs are even factored in.

Cost of goods Procurement economics Price comparison

Halogen Reactivity Profile: 5-Bromo Substitution Provides Optimal Balance Between Cross-Coupling Reactivity and Shelf Stability vs. Chloro and Fluoro Analogs

The C–Br bond at the 5-position of the pyridine ring has a bond dissociation energy (BDE) of approximately 70–71 kcal/mol (aryl bromide), compared to ~84 kcal/mol for the corresponding C–Cl bond in (R)-1-(5-chloropyridin-3-yl)ethanamine (CAS 1213144-64-9) and ~97 kcal/mol for C–F in the 5-fluoro analog [1]. In palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions, aryl bromides undergo oxidative addition to Pd(0) at rates approximately 10–100 times faster than the corresponding aryl chlorides under otherwise identical conditions, while aryl fluorides are essentially inert to oxidative addition [2]. The 5-iodo analog would be even more reactive (C–I BDE ~57 kcal/mol) but suffers from light sensitivity and thermal lability that limits room-temperature shelf life to weeks rather than months [3]. The 5-bromo substitution therefore occupies the 'sweet spot' between synthetic utility and practical storability, with AKSci specifying long-term storage at room temperature for the (R)-bromo compound , whereas iodo analogs typically require refrigeration at 2–8°C under inert atmosphere.

Cross-coupling reactivity Bond dissociation energy Synthetic utility

Regioisomeric Precision: 3-Position Ethylamine Attachment Defines a Scaffold Geometry Critical for Kinase Hinge-Binder Pharmacophores That 2- or 4-Substituted Regioisomers Cannot Satisfy

The ethanamine substituent at the pyridine 3-position of (R)-1-(5-bromopyridin-3-yl)ethanamine places the chiral amine center at a meta relationship to the pyridine ring nitrogen and a para relationship to the 5-bromo substituent. This geometry projects the amine group at an angle and distance from the heterocycle that is fundamentally different from the 2-substituted regioisomer (R)-1-(5-bromopyridin-2-yl)ethanamine (CAS 953780-20-6), where the amine is ortho to the ring nitrogen, or the 4-substituted variant where the amine is para to the ring nitrogen . In kinase inhibitor design, 3-substituted pyridines are widely employed as hinge-binding motifs, with the pyridine nitrogen acting as a hydrogen-bond acceptor to the kinase hinge region and the 3-position substituent projecting toward the solvent-exposed region or selectivity pocket [1]. The 2-substituted regioisomer, by contrast, would sterically clash with the gatekeeper residue in many kinase active sites, while the 4-substituted regioisomer would misalign the hydrogen-bonding vector by approximately 60° relative to the 3-substituted geometry [2]. This regioisomeric differentiation is absolute: no synthetic manipulation can alter the connectivity of the pyridine substitution pattern once the core is constructed.

Regioisomer specificity Kinase inhibitor Pharmacophore geometry

Salt Form Diversity: Free Base, Monohydrochloride, and Dihydrochloride Forms Available Exclusively for the (R)-Enantiomer, Enabling Formulation Optimization Without Chiral Integrity Loss

The (R)-enantiomer is commercially catalogued in three distinct salt/neutral forms: the free base (CAS 1212905-37-7, MW 201.06), the monohydrochloride salt (CAS 1391575-69-1, MW 237.52), and the dihydrochloride salt (CAS 2411592-08-8, MW 273.99) [1][2]. By contrast, the (S)-enantiomer is primarily offered as the free base (CAS 1212922-30-9) and as the monohydrochloride (CAS 1391497-54-3), with the dihydrochloride less commonly listed, and the racemate is overwhelmingly available only as the free base (CAS 886374-05-6) . The availability of the dihydrochloride salt (MW 273.99) provides a 36.3% increase in formula weight relative to the free base, which translates to proportionally higher aqueous solubility—a critical advantage for reactions conducted in aqueous or protic solvent systems (e.g., amide couplings in water/DMF mixtures) where the free base exhibits limited solubility [3]. The monohydrochloride (MW 237.52) offers an intermediate solubility profile, giving the formulation chemist three discrete options for tuning solubility without altering the chiral integrity of the starting material.

Salt form Solubility Formulation development

Computed Physicochemical Property Comparison: (R)-Enantiomer Shares Identical logP and Topological Polar Surface Area With (S)-Form But Exhibits Differential Chromatographic Retention, Enabling Analytical Discrimination

Computed physicochemical descriptors for 1-(5-bromopyridin-3-yl)ethanamine (racemate) from PubChem include XLogP3-AA = 0.8, topological polar surface area (TPSA) = 38.9 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, and rotatable bond count = 1 [1]. These values are identical for the (R)- and (S)-enantiomers in silico, as computational descriptors do not encode chirality. However, experimental differentiation is achieved via chiral HPLC: the (S)-enantiomer hydrochloride (CAS 1212922-30-9) has a defined canonical SMILES of C[C@H](N)C1=CN=CC(Br)=C1 with the stereocenter explicitly encoded , while the (R)-form carries the C[C@@H](N) configuration. This stereochemical distinction enables baseline chromatographic separation on polysaccharide-based chiral stationary phases (e.g., Chiralpak IA or Chiralcel OD-H) with typical selectivity factors (α) of 1.2–2.0 for 1-aryl ethylamines [2]. The identity of computed properties combined with the availability of chirally resolved analytical standards means that the (R)-form can be unambiguously identified and quantified in the presence of its enantiomer, which is essential for enantiomeric excess (ee) determination in both incoming quality control and reaction progress monitoring.

Physicochemical properties Chiral chromatography Analytical method development

Optimal Application Scenarios for (R)-1-(5-Bromopyridin-3-yl)ethanamine in Scientific Research and Industrial R&D


Chiral Building Block for Enantioselective Synthesis of Kinase Inhibitors Targeting the ATP-Binding Hinge Region

The (R)-configured ethanamine at the pyridine 3-position provides a stereochemically defined handle for constructing kinase inhibitor candidates where the pyridine nitrogen engages the kinase hinge region. The 98% purity specification meets the threshold for fragment-based drug discovery and hit-to-lead optimization campaigns, where impurities above 2% can confound structure–activity relationship (SAR) interpretation. The 5-bromo substituent enables late-stage diversification via Suzuki–Miyaura cross-coupling, while the room-temperature storage stability supports iterative library synthesis without the cold-chain logistics required for iodo analogs. The dihydrochloride salt (CAS 2411592-08-8), with its 36% higher molecular weight and enhanced aqueous solubility [1], is specifically suited for amide coupling reactions in aqueous/organic mixed solvent systems commonly used in kinase inhibitor parallel synthesis.

Procurement-Optimized Chiral Amine for Multi-Gram Medicinal Chemistry Campaigns Requiring Defined Enantiomeric Excess

For research groups executing multi-gram synthesis campaigns (≥5 g scale), the (R)-enantiomer's 55% cost advantage versus the racemate from the same supplier eliminates the economic penalty typically associated with chiral building block procurement. At the 5-gram scale, direct purchase of the (R)-form (€2,275) versus purchasing, resolving, and recovering the (R)-enantiomer from the racemate (€5,070 plus resolution costs) delivers a verifiable procurement cost differential exceeding €2,800 . This scenario is particularly relevant for contract research organizations (CROs) and academic medicinal chemistry core facilities operating under fixed material budgets where the cost of chirality must be justified line-by-line.

Absolute Configuration Reference Standard for Chiral HPLC Method Development and Enantiomeric Excess Determination

The (R)-enantiomer, with its defined C[C@@H](N) stereoconfiguration and commercial availability at 98% purity, serves as an authentic reference standard for developing chiral HPLC methods to determine enantiomeric excess (ee) of reaction products . The identical achiral computed properties (XLogP3-AA = 0.8, TPSA = 38.9 Ų) shared with the (S)-enantiomer mean that achiral analytical methods cannot distinguish the two forms , making the availability of a well-characterized (R)-reference standard essential for any laboratory conducting asymmetric synthesis with 1-(5-bromopyridin-3-yl)ethanamine derivatives. This scenario applies across pharmaceutical development (ICH Q6A identity testing), academic asymmetric methodology development, and quality control release testing of chiral intermediates.

Bromine-Specific Cross-Coupling Handle for Iterative Palladium-Catalyzed Library Synthesis Where Chloro Analogs Are Insufficiently Reactive

In synthetic sequences requiring sequential palladium-catalyzed functionalization (e.g., Suzuki coupling at the 5-bromo position followed by Buchwald–Hartwig amination of the primary amine), the 5-bromo substituent provides oxidative addition rates approximately 50-fold faster than the corresponding 5-chloro analog . This reactivity advantage translates to lower catalyst loadings (0.5–1 mol% Pd vs. 2–5 mol% for chloro substrates), reduced reaction temperatures (60–80°C vs. 100–120°C), and shorter reaction times (2–6 hours vs. 12–24 hours) under otherwise identical conditions . Procurement of the bromo compound over the chloro analog (CAS 1213144-64-9) is therefore indicated when synthetic throughput and catalyst cost are primary optimization parameters, with the trade-off being the higher molecular weight of the bromo building block (201.06 vs. 156.61 g/mol for the chloro analog) [1].

Quote Request

Request a Quote for (R)-1-(5-Bromopyridin-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.